methyl 4-(3-(furan-2-yl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
Description
Methyl 4-(3-(furan-2-yl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a structurally complex heterocyclic compound featuring a fused pyrrolo-isoxazole core substituted with a phenyl group, a furan-2-yl moiety, and a methyl benzoate functional group. The pyrrolo-isoxazole scaffold is known for its bioactivity, with modifications to substituents influencing pharmacological properties like acetylcholinesterase (AChE) inhibition and pharmacokinetic profiles .
Properties
IUPAC Name |
methyl 4-[3-(furan-2-yl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6/c1-29-23(28)14-9-11-15(12-10-14)24-21(26)18-19(17-8-5-13-30-17)25(31-20(18)22(24)27)16-6-3-2-4-7-16/h2-13,18-20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRJRZRRFRLGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on structural variations, biological activities, and physicochemical properties.
Benzoic Acid Derivatives vs. Methyl Benzoate
A closely related compound, 4-[(3H,3aH,6aH)-3-phenyl-4,6-dioxo-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazol-5-yl]benzoic acid (reported in multiple studies), replaces the methyl ester with a carboxylic acid group. Key differences include:
The benzoic acid derivative demonstrated significant anti-amnesic effects in rodent models, attributed to AChE inhibition and improved cholinergic transmission. The methyl ester variant may act as a prodrug, requiring hydrolysis to the active carboxylic acid form .
Substituent Variations: Furan-2-yl vs. Fluorophenyl
Methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate () substitutes the furan-2-yl group with a 4-fluorophenyl ring. Key contrasts:
| Property | Furan-2-yl Substituent | 4-Fluorophenyl Substituent |
|---|---|---|
| Electronic Effects | Electron-rich (oxygen heteroatom) | Electron-withdrawing (-F) |
| Bioactivity | Potential π-π stacking with AChE | Enhanced metabolic stability |
| Synthetic Accessibility | Requires furan integration | Fluorine introduction via SNAr or cross-coupling |
Fluorine substitution often improves metabolic stability and binding affinity, but the furan-2-yl group may enhance interactions with aromatic residues in enzyme active sites .
Ethyl Benzoate Analogs
Ethyl benzoate derivatives (e.g., I-6273 , I-6473 ; ) feature ethyl esters instead of methyl esters. Comparative insights:
| Property | Methyl Ester | Ethyl Ester (I-6473) |
|---|---|---|
| Ester Chain Length | Shorter (methyl) | Longer (ethyl) |
| Lipophilicity (logP) | Lower | Higher |
| Metabolic Stability | Faster hydrolysis to acid | Slester hydrolysis |
Ethyl esters generally exhibit prolonged plasma half-lives due to slower esterase-mediated hydrolysis, suggesting the methyl variant may have faster activation kinetics .
Heterocyclic Core Modifications
Compound D074-0057 () replaces the pyrrolo-isoxazole core with a pyrrolo-pyrazolone system:
| Property | Pyrrolo-Isoxazole Core | Pyrrolo-Pyrazolone Core |
|---|---|---|
| Heteroatoms | Oxygen and nitrogen | Two nitrogens |
| Electron Density | Polarizable oxygen in isoxazole | Electron-deficient pyrazolone |
| Bioactivity | AChE inhibition (if hydrolyzed) | Unknown (limited data) |
The pyrrolo-pyrazolone system may alter binding modes due to differences in hydrogen-bonding capacity and steric bulk .
Research Implications and Gaps
- Pharmacokinetics : The methyl ester’s hydrolysis rate and bioavailability remain uncharacterized. Comparative in vivo studies are needed.
- Structure-Activity Relationships (SAR) : Substituent effects on AChE inhibition require systematic exploration.
- Therapeutic Potential: The furan-2-yl variant’s unique interactions with neurological targets warrant further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
